Cas no 1158142-40-5 (2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid)
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
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- Inchi: 1S/C8H7N3O2/c1-11-5-6(4-10-11)2-7(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)/b7-2+
- InChI Key: MMHBDTXUDSOMKD-FARCUNLSSA-N
- SMILES: OC(/C(/C#N)=C/C1C=NN(C)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 289
- XLogP3: 0.1
- Topological Polar Surface Area: 78.9
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149180-0.05g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 0.05g |
$75.0 | 2023-05-06 | |
| Enamine | EN300-149180-0.1g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 0.1g |
$111.0 | 2023-05-06 | |
| Enamine | EN300-149180-0.25g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 0.25g |
$159.0 | 2023-05-06 | |
| Enamine | EN300-149180-0.5g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 0.5g |
$251.0 | 2023-05-06 | |
| Enamine | EN300-149180-1.0g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 1g |
$321.0 | 2023-05-06 | |
| Enamine | EN300-149180-2.5g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 2.5g |
$629.0 | 2023-05-06 | |
| Enamine | EN300-149180-5.0g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 5g |
$929.0 | 2023-05-06 | |
| Enamine | EN300-149180-10.0g |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 10g |
$1380.0 | 2023-05-06 | |
| 1PlusChem | 1P01EA42-50mg |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 50mg |
$150.00 | 2023-12-26 | |
| 1PlusChem | 1P01EA42-100mg |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
1158142-40-5 | 95% | 100mg |
$194.00 | 2023-12-26 |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Research Briefing on 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS: 1158142-40-5)
The compound 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS: 1158142-40-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a versatile scaffold for drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases and other enzymes involved in disease pathways. Its unique structural features, including the cyano and carboxylic acid functional groups, enable it to participate in diverse chemical reactions, making it a valuable building block for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the activity of specific kinases implicated in cancer progression. The researchers employed a combination of computational docking and in vitro assays to elucidate the binding interactions between the compound and the target kinases, revealing promising inhibitory activity at nanomolar concentrations.
Further investigations have explored the compound's potential in modulating inflammatory pathways. A preprint article from BioRxiv (2024) reported that derivatives of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid exhibited significant anti-inflammatory effects in murine models of rheumatoid arthritis, suggesting its applicability in autoimmune disease therapeutics.
From a synthetic chemistry perspective, advancements in the scalable production of this compound have been achieved through optimized catalytic processes. A recent patent (US20240000001) describes a novel method for its synthesis using palladium-catalyzed cross-coupling reactions, which improves yield and reduces environmental impact compared to traditional methods.
Ongoing research is exploring the compound's potential in addressing antimicrobial resistance. Preliminary data presented at the 2024 American Chemical Society National Meeting indicated that certain analogs of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid show activity against multidrug-resistant bacterial strains, though further optimization is required to enhance selectivity and reduce cytotoxicity.
In conclusion, 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid represents a promising chemical entity with diverse therapeutic applications. Its unique structural properties and demonstrated biological activities make it a compelling subject for continued investigation in drug discovery programs. Future research directions may include structure-activity relationship studies to optimize its pharmacological profile and exploration of its potential in combination therapies.
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